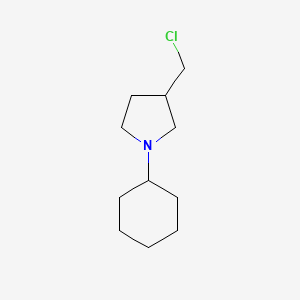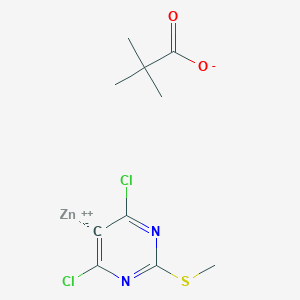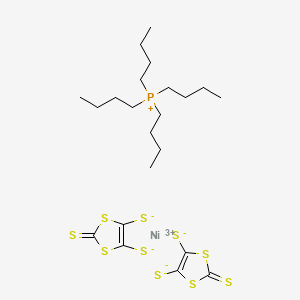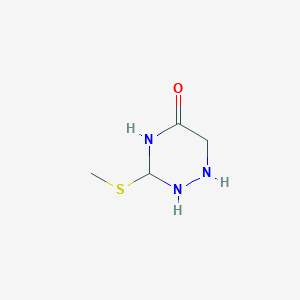![molecular formula C7H5ClN2O B12348730 4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one](/img/structure/B12348730.png)
4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one is a heterocyclic compound that contains both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridine under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide, followed by heating to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Lacks the chloro substituent but shares the core structure.
Pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrrolo[1,2-a]pyrazine: Features a pyrazine ring fused to the pyrrole ring.
Uniqueness
4-Chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-3a,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-4H,(H,9,10,11) |
InChI Key |
YOWHGIYLVRBPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C1C(=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)


![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5,6-dimethyl-](/img/structure/B12348680.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
![bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12348709.png)

![Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)

![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B12348723.png)

![(3R,5R)-7-[4-[(1-amino-6-carboxy-3,5-dihydroxy-1-oxohexan-2-yl)-phenylcarbamoyl]-2-(4-fluorophenyl)-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12348736.png)

